molecular formula C19H23N3O6 B2919077 Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate CAS No. 1396875-28-7

Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B2919077
CAS No.: 1396875-28-7
M. Wt: 389.408
InChI Key: ZERQPKKNTQTDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate is a synthetic organic compound featuring three key structural motifs:

  • A benzo[d][1,3]dioxole moiety, known for its electron-rich aromatic system and metabolic stability.
  • An azetidine ring (4-membered nitrogen heterocycle), contributing conformational rigidity.
  • A piperazine scaffold linked to an ethyl ester, enhancing solubility and enabling further derivatization.

Properties

IUPAC Name

ethyl 4-[1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6/c1-2-26-19(25)21-7-5-20(6-8-21)18(24)14-10-22(11-14)17(23)13-3-4-15-16(9-13)28-12-27-15/h3-4,9,14H,2,5-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERQPKKNTQTDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate (CAS Number: 1396708-35-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N2O6, with a molecular weight of 396.4 g/mol. The compound features a piperazine ring, an azetidine moiety, and a benzodioxole carbonyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H20N2O6
Molecular Weight396.4 g/mol
CAS Number1396708-35-2
StructureChemical Structure

Anticancer Properties

Recent studies suggest that compounds containing benzodioxole moieties exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that it may inhibit cell proliferation and induce apoptosis in specific cancer types, although detailed mechanisms remain to be fully elucidated .

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors involved in cancer pathways. For instance, it may modulate signaling pathways associated with tumor growth and metastasis. Preliminary data suggest that it interferes with the action of serine proteases that play a role in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzodioxole ring or the piperazine structure can enhance its potency and selectivity for specific targets. For example, substituents on the benzodioxole moiety can significantly influence the compound's interaction with cellular targets .

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting moderate potency compared to standard chemotherapeutics .
  • In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor size in xenograft models of lung cancer. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structural and functional differences between the target compound and its analogues:

Compound Name & Reference Molecular Formula Molecular Weight Key Functional Groups Biological Activity (if reported)
Target Compound C21H23N3O6* ~437.4* Benzo[d][1,3]dioxole, azetidine, piperazine, ethyl ester Research stage (hypothesized enzyme modulation)
Ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperazine-1-carboxylate C22H24N4O6S 472.5 Cyclopenta-thiazole, benzo[d][1,3]dioxole Not specified
Tert-butyl 4-(4-(6-(4-(methoxymethyl)benzamido)benzo[d][1,3]dioxol-5-yl)benzoyl)piperazine-1-carboxylate C32H35N3O7 597.65 Methoxymethyl benzamide, tert-butyl ester Proprotein convertase subtilisin/kexin inhibitor
Isopropyl 4-(3-(benzo[d][1,3]dioxol-4-yl)imidazo[1,2-b]pyridazin-6-yl)piperazine-1-carboxylate C20H20N4O4 409.4 Imidazo-pyridazine, isopropyl ester Kinase inhibition (pain treatment)
Ethyl 4-(4-{[(2R,4S)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine-1-carboxylate C23H25Cl2N2O5 504.4 Dichlorophenyl, dioxolane, ethyl ester Antifungal/antimicrobial intermediate

*Estimated based on structural similarity.

Key Observations

Core Scaffold Variations :

  • The target compound’s azetidine ring distinguishes it from analogues with larger heterocycles (e.g., thiazole in , imidazo-pyridazine in ). Azetidine’s strain enhances reactivity and binding specificity compared to 5- or 6-membered rings.
  • Ester Groups : Ethyl esters (target compound, ) offer better hydrolytic stability than tert-butyl esters (), which are bulkier and more lipophilic.

Bioactivity :

  • The benzo[d][1,3]dioxole moiety is a common feature in enzyme inhibitors (e.g., targets proprotein convertases), suggesting the target compound may share similar applications.
  • Piperazine derivatives with chlorophenyl groups () exhibit antimicrobial properties, whereas imidazo-pyridazine analogues () target kinase pathways.

Synthetic Complexity :

  • Multi-step syntheses are typical, involving sequential couplings (e.g., aroylation of piperazine in ). The target compound likely requires specialized reagents like triphosgene or carbodiimides for amide bond formation .

Research Findings and Trends

  • Metabolic Stability : Benzo[d][1,3]dioxole derivatives resist oxidative metabolism, enhancing pharmacokinetic profiles .
  • Solubility vs. Bioavailability : Ethyl esters balance hydrophilicity and membrane permeability, whereas tert-butyl esters () may limit aqueous solubility .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for benzodioxole (δ 6.8–7.2 ppm for aromatic protons), azetidine (δ 3.5–4.5 ppm for ring protons), and piperazine (δ 2.5–3.5 ppm for N-CH₂). Confirm carbonyl linkages via downfield shifts (δ 165–175 ppm).
  • Mass Spectrometry (MS) : Use HRMS (ESI/TOF) to verify molecular ion ([M+H]⁺) and fragment patterns (e.g., cleavage at amide bonds).
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹).
  • X-ray Crystallography : If crystalline, refine the structure using SHELXL for bond angles and torsional strain analysis .

Advanced: How to design experiments to evaluate its pharmacological activity?

Q. Methodological Answer :

  • Target Identification : Screen against receptor libraries (e.g., GPCRs, kinases) using computational docking (Autodock Vina) to prioritize targets.
  • In Vitro Assays :
    • Enzyme Inhibition : Use FRET-based assays for proteases or kinases.
    • Cell-Based Studies : Test cytotoxicity (MTT assay) and receptor antagonism (cAMP/Gq-coupled reporter systems).
    • Selectivity Profiling : Compare activity against structurally related receptors (e.g., CCR5 vs. M1/M2 in ) to assess specificity.
  • Data Validation : Include positive/negative controls and triplicate runs. Use ANOVA for statistical significance .

Advanced: How to resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

  • Source Analysis : Check assay conditions (e.g., pH, solvent DMSO% in ) and cell lines (e.g., HEK293 vs. CHO).
  • Orthogonal Assays : Validate using alternative methods (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Meta-Analysis : Pool data from multiple studies (e.g., Bayesian modeling) to identify trends. Adjust for batch effects or confounding variables (e.g., metabolite interference).
  • Structural Re-analysis : Re-examine stereochemistry (via X-ray or NOESY) to rule out enantiomer-related discrepancies .

Advanced: What computational strategies can predict its pharmacokinetic and toxicity profiles?

Q. Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., Desmond for lipid bilayer interactions).
  • Toxicity Profiling :
    • In Silico : Apply ProTox-II for hepatotoxicity and Ames mutagenicity predictions.
    • In Vitro : Use hepatocyte assays (e.g., CYP induction in HepG2 cells).
  • Docking Studies : Model binding to hERG channels (to assess cardiac risk) and plasma proteins (e.g., albumin) .

Advanced: How to optimize stability under varying experimental conditions?

Q. Methodological Answer :

  • Degradation Studies :
    • Thermal Stability : Use TGA/DSC to identify decomposition temperatures.
    • pH Stability : Incubate in buffers (pH 1–13) and monitor via HPLC for hydrolysis or ring-opening (azetidine instability at low pH).
  • Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation products.
  • Storage Recommendations : Lyophilize for long-term storage at -20°C under inert gas (N₂). Avoid aqueous solutions unless stabilized with cyclodextrins .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

Q. Methodological Answer :

  • Core Modifications :
    • Benzodioxole : Replace with bioisosteres (e.g., benzofuran in ) to assess π-π stacking effects.
    • Azetidine : Substitute with pyrrolidine or piperidine to evaluate ring size impact on conformational flexibility.
  • Functional Group Variations :
    • Ethyl Ester : Hydrolyze to carboxylic acid or replace with tert-butyl esters () to modulate solubility.
  • Pharmacophore Mapping : Use MOE or Schrödinger to identify critical H-bond donors/acceptors. Validate with alanine scanning or mutagenesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.